molecular formula C12H15N3O6 B1516710 Musk xylene D15

Musk xylene D15

Cat. No.: B1516710
M. Wt: 312.36 g/mol
InChI Key: XMWRWTSZNLOZFN-OEBKJCDYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Musk xylene D15 is a useful research compound. Its molecular formula is C12H15N3O6 and its molecular weight is 312.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15N3O6

Molecular Weight

312.36 g/mol

IUPAC Name

1-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-2,4,6-trinitro-3,5-bis(trideuteriomethyl)benzene

InChI

InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3/i1D3,2D3,3D3,4D3,5D3

InChI Key

XMWRWTSZNLOZFN-OEBKJCDYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=C(C(=C1[N+](=O)[O-])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[N+](=O)[O-])C([2H])([2H])[2H])[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Reactions

In vivo studies show musk xylene undergoes nitro-reduction by gut microbiota and hepatic enzymes, forming amino metabolites (e.g., 4-amino-musk xylene) ( ). For musk xylene D15, deuterium substitution slows enzymatic reduction rates due to the kinetic isotope effect (KIE), as observed in comparative GC-MS studies ( ).

Key metabolic pathways:

  • Nitro → Amino Reduction :

    • Catalyzed by cytochrome P450 (CYP2B) and nitroreductases.

    • Deuterium decreases reaction velocity by ~15–20% ( ).

  • Acetylation : Amino metabolites are acetylated, enhancing water solubility for excretion.

Metabolite Enzyme Involved Deuterium Effect
4-Amino-musk xylene D15CYP2B, nitroreductaseReduced activity
Acetylated derivativesN-acetyltransferaseMinimal impact

Environmental Degradation

This compound exhibits similar environmental persistence to its non-deuterated counterpart. Key degradation pathways include:

Photolysis:

  • Nitro groups absorb UV light, leading to bond cleavage.

  • Products: NOₓ, carbonyl compounds, and aromatic fragments ( ).

Microbial Degradation:

  • Anaerobic microbes reduce nitro groups, producing amines.

  • Deuterium increases half-life in sediments by ~10% ( ).

Process Half-Life (Days) Major Products
Photolysis (UV)30–60NO₂, benzaldehyde
Microbial reduction90–1204-Amino-musk xylene D15

Stability and Reactivity Hazards

This compound shares the thermal instability of nitro aromatics:

  • Decomposition : Above 235°C, it decomposes exothermically, releasing NOₓ and CO ( ).

  • Incompatibilities : Reacts violently with reducing agents (e.g., hydrides) or strong acids ( ).

Parameter Value
Auto-ignition temperature438°C
Flash point2°C (closed cup)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.